Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate
Description
Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate (CAS: 1434142-14-9) is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at the 2-position and a ketone group at the 9-position. Its molecular formula is C₁₅H₂₅NO₃, with a molecular weight of 267.37 g/mol . The tert-butyl carboxylate group enhances steric protection and solubility in organic solvents, making it a valuable intermediate in pharmaceutical synthesis. This compound is cataloged under ChemSpider ID 29784336 and is commercially available with purities up to 98% .
Properties
IUPAC Name |
tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-4-7-15(11-16)8-5-12(17)6-9-15/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKCCJPKYACXAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate typically involves:
- Formation of the azaspiro[5.5]undecane core structure.
- Introduction of the keto group at the 9-position.
- Installation of the tert-butyl ester protecting group on the carboxylate moiety.
The key intermediate often used is a spirocyclic compound bearing an alkene or a carboxylate group, which undergoes hydrogenation or other functional group transformations to yield the target compound.
Reported Preparation Method
A detailed synthetic route has been reported for a closely related compound, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, which shares the spirocyclic framework and functional groups with the target compound. This method provides insight into the preparation of this compound due to structural similarities.
Hydrogenation of the Alkene Precursor
- Starting Material: tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
- Reaction Conditions:
- Solvent: Methanol (MeOH)
- Catalyst: Palladium on charcoal (Pd-C), 1.0 g
- Atmosphere: Hydrogen gas (H2 balloon pressure)
- Temperature: 25 °C (room temperature)
- Time: 16 hours
- Procedure:
- The alkene precursor is dissolved in methanol and degassed with argon for 15 minutes.
- Pd-C catalyst is added under an inert atmosphere.
- The mixture is stirred under hydrogen atmosphere for 16 hours.
- After completion, the mixture is filtered through celite to remove the catalyst.
- The filtrate is concentrated to yield the desired product as a light yellow sticky solid.
- Yield: Greater than 99% (highly efficient)
- Notes: The reaction is performed under mild conditions, ensuring selective hydrogenation of the alkene to the saturated azaspiro compound without affecting other sensitive groups.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or other functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction . The reactions are typically carried out under mild conditions, with solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxo groups, while reduction reactions may produce hydroxylated derivatives .
Scientific Research Applications
Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxo group and spirocyclic structure play a crucial role in its reactivity and biological activity . The compound may interact with enzymes or receptors, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Spirocyclic compounds with azaspiro frameworks and tert-butyl carboxylate modifications are widely explored in medicinal chemistry. Below is a detailed comparison of structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Structural Variations: Nitrogen Position: The 2-aza (target compound) vs. 3-aza (CAS 873924-08-4) isomers exhibit distinct electronic environments, influencing reactivity in nucleophilic substitutions . Diaza vs. Monoaza: Diazaspiro derivatives (e.g., CAS 1023301-88-3) introduce additional hydrogen-bonding sites, enhancing binding affinity in enzyme inhibition (e.g., METTL3 inhibitors) . Substituent Effects: The trifluoromethyl group in CAS 1341192-03-7 increases lipophilicity and metabolic stability, critical for drug candidates .
Synthetic Accessibility :
- The target compound is synthesized via sequential hydroformylation and aldol condensation, yielding 40% under optimized conditions .
- Diazaspiro analogs require multi-step protocols, such as Boc protection/deprotection, with yields dropping to 30% (e.g., CAS 1023301-88-3) .
Biological Relevance :
- Spirocycles with oxo groups (e.g., 9-oxo) are pivotal in kinase and protease inhibition due to their conformational rigidity .
- The 9-oxa-1-aza derivative (CAS N/A) demonstrated moderate activity in preliminary screens but lower purity (30%), limiting utility .
Safety and Handling: Most analogs are non-hazardous but require storage at 2–8°C to prevent degradation . Hydrochloride salts (e.g., CAS 1023301-88-3) necessitate moisture-free environments to avoid hydrolysis .
Structural Data :
Biological Activity
Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes a bicyclic framework composed of nitrogen and carbon atoms. Its molecular formula is with a molecular weight of approximately 267.36 g/mol. This compound exhibits significant potential in various biological applications due to its functional groups, including a ketone, an amine, and an ester, which contribute to its chemical reactivity and biological activity.
Structural Characteristics
The structural features of this compound are critical to understanding its biological interactions. The presence of a tert-butyl group enhances lipophilicity, while the keto and carboxylate groups may facilitate interactions with biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.36 g/mol |
| Functional Groups | Ketone, Amine, Ester |
| Structural Type | Spirocyclic Compound |
Biological Activity Overview
Research indicates that this compound may have diverse biological activities, particularly in medicinal chemistry. Its potential applications include:
- Pharmacological Applications : The compound may serve as a precursor in the synthesis of novel pharmaceuticals, particularly those targeting specific receptor systems.
- Antimicrobial Properties : Initial studies suggest that compounds with similar structures exhibit antimicrobial activity, indicating that this compound could possess similar properties.
- Receptor Modulation : Its structural similarity to known receptor ligands suggests potential activity as an agonist or antagonist at various receptors, including opioid and serotonin receptors.
Case Studies and Research Findings
- Synthesis and Characterization : A study focused on the synthesis of spirocyclic compounds reported that this compound was synthesized using multi-step organic reactions, showcasing its viability as a building block for more complex molecules .
- Biological Assays : In vitro assays indicated that derivatives of spirocyclic compounds can exhibit significant inhibition of bacterial secretion systems, which are crucial for pathogenicity in certain bacteria . While specific data on this compound is limited, its structural characteristics suggest it could similarly affect such systems.
- Comparative Analysis : A comparative study of structurally related compounds revealed that variations in the spirocyclic structure significantly influenced biological activity. For instance, compounds with different functional group placements showed varying degrees of receptor affinity and biological effects .
Future Directions
The exploration of this compound in biological research is promising:
- Pharmacological Studies : Further pharmacological studies are needed to elucidate its mechanism of action and therapeutic potential.
- Structure-Activity Relationship (SAR) Studies : Investigating the SAR could lead to the development of more potent derivatives with specific biological activities.
- Clinical Trials : If initial findings are promising, advancing to preclinical and clinical trials could establish its efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate?
- Methodological Answer : A validated approach involves sequential hydroformylation and aldol condensation of cyclic ketones with unsaturated side chains. For example, hydroformylation using BIPHEPHOS (a bisphosphine ligand) as a catalyst under 20 bar CO/H₂ (1:1) at 60°C for 72 hours in dry THF, followed by solvent removal and gas chromatography (GC) analysis to confirm product purity . Yields can vary (e.g., 40% in analogous spirocyclic syntheses), necessitating optimization of reaction time, temperature, and ligand selection.
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H-NMR : Resolves stereochemical and conformational ambiguities in spirocyclic systems by analyzing coupling constants and splitting patterns. For example, distinct proton environments in the spiro center and carbonyl groups can be identified .
- Gas Chromatography (GC) : Quantifies purity and identifies byproducts in crude reaction mixtures .
- Mass Spectrometry (MS) : Confirms molecular weight (C₁₄H₂₆N₂O₃, theoretical MW: 270.37 g/mol) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Storage : Refrigerate in tightly sealed containers to prevent moisture absorption and degradation. Avoid exposure to ignition sources due to electrostatic sensitivity .
- PPE : Use OSHA-compliant chemical goggles, nitrile gloves, and flame-retardant lab coats. Ensure eyewash stations and ventilation are functional in confined spaces .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in spirocyclic compound synthesis?
- Methodological Answer :
- Catalyst Screening : Test ligands like BIPHEPHOS for improved regioselectivity in hydroformylation steps. For instance, ligand-to-substrate ratios (e.g., 4 mol%) can significantly impact yield .
- Solvent Effects : Evaluate polar aprotic solvents (e.g., THF vs. DMF) to stabilize intermediates and reduce side reactions.
- Temperature Gradients : Perform time-course studies at 50–80°C to identify optimal kinetic vs. thermodynamic control .
Q. What strategies resolve contradictory NMR data in spirocyclic systems, particularly for stereoisomers?
- Methodological Answer :
- Variable Temperature (VT) NMR : Differentiate dynamic conformational exchanges (e.g., ring puckering) by observing signal coalescence at elevated temperatures.
- 2D NMR (COSY, NOESY) : Assign stereochemistry by correlating through-space interactions (NOE) and coupling networks. For example, NOESY cross-peaks between axial protons in the spiro ring confirm rigidity .
- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate proposed structures .
Q. How can researchers mitigate challenges in isolating enantiomerically pure forms of this compound?
- Methodological Answer :
- Chiral Stationary Phases (CSP) : Use HPLC with CSP columns (e.g., Chiralpak IA) to separate enantiomers. Optimize mobile phase composition (e.g., hexane/isopropanol gradients) for baseline resolution.
- Kinetic Resolution : Employ enantioselective catalysts (e.g., Jacobsen’s salen complexes) during synthesis to favor one enantiomer .
Q. What are the implications of limited toxicological data for in vivo studies involving this compound?
- Methodological Answer :
- Preclinical Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) in rodent models. Prioritize compounds with LD₅₀ > 500 mg/kg (oral) for further study .
- In Silico Predictors : Use tools like ProTox-II or Derek Nexus to estimate cytotoxicity and identify structural alerts (e.g., reactive carbonyl groups) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between theoretical and observed molecular weights?
- Methodological Answer :
- High-Resolution MS (HRMS) : Confirm exact mass (e.g., observed m/z 270.37 vs. theoretical 270.37 for C₁₄H₂₆N₂O₃) to rule out adducts or isotopic interference .
- Elemental Analysis : Validate %C, %H, and %N to detect impurities (e.g., residual solvents or unreacted starting materials) .
Structural and Functional Analogues
Q. What insights can be drawn from structurally related diazaspiro compounds (e.g., tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate)?
- Methodological Answer :
- SAR Studies : Compare bioactivity (e.g., receptor binding) of analogues with varying substituents (e.g., benzyl vs. tert-butyl groups) .
- Crystallography : Use SHELXL for refining X-ray structures to correlate conformation with activity. For example, spiro ring puckering angles may influence solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
